

Pyridine-3-Carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *pyridine-3-carboxamide*

Cat. No.: *B1143946*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core fundamental properties of **pyridine-3-carboxamide**, also known as nicotinamide or niacinamide. It covers its chemical and physical characteristics, biological significance, and key experimental methodologies.

Core Properties of Pyridine-3-Carboxamide

Pyridine-3-carboxamide is a water-soluble vitamin B3 and an essential component for the synthesis of the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP).[1][2] It exists as a white crystalline powder or colorless crystals and is generally odorless with a bitter, salty taste.[3]

Physicochemical Data

The fundamental physicochemical properties of **pyridine-3-carboxamide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	pyridine-3-carboxamide	[1]
Synonyms	Niacinamide, Nicotinamide	[4]
CAS Number	98-92-0	[4]
Molecular Formula	C ₆ H ₆ N ₂ O	[4]
Molar Mass	122.13 g/mol	[4]
Melting Point	128-131 °C	[3][4]
Boiling Point	334 °C	[4]
Density	1.400 g/mL	[4]
pKa	3.3 (at 20°C)	[3]
LogP (Octanol/Water)	-0.37 to -0.38	[2][4]
Water Solubility	691-1000 g/L	[2]
Appearance	White crystalline powder or colorless crystals	[3]

Stability and Storage

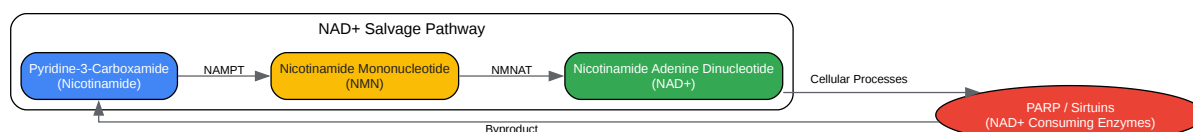
Pyridine-3-carboxamide is stable under normal conditions.[5] The amide bond is unlikely to hydrolyze under typical environmental conditions, with a calculated half-life of over a year in water.[2] It is, however, sensitive to light and should be stored in a well-sealed container, protected from light and excess heat.[5] It is incompatible with strong oxidizing agents and acids.[5]

Biological Role and Signaling Pathways

Pyridine-3-carboxamide is a vital precursor to the essential coenzyme NAD⁺, which plays a critical role in numerous cellular processes, including metabolism, DNA repair, and cell signaling.[6][7][8]

NAD⁺ Biosynthesis (Salvage Pathway)

The primary mechanism by which **pyridine-3-carboxamide** contributes to cellular function is through its role in the NAD⁺ salvage pathway. This pathway recycles **pyridine-3-carboxamide** back into NAD⁺, maintaining the cellular pool of this crucial coenzyme.

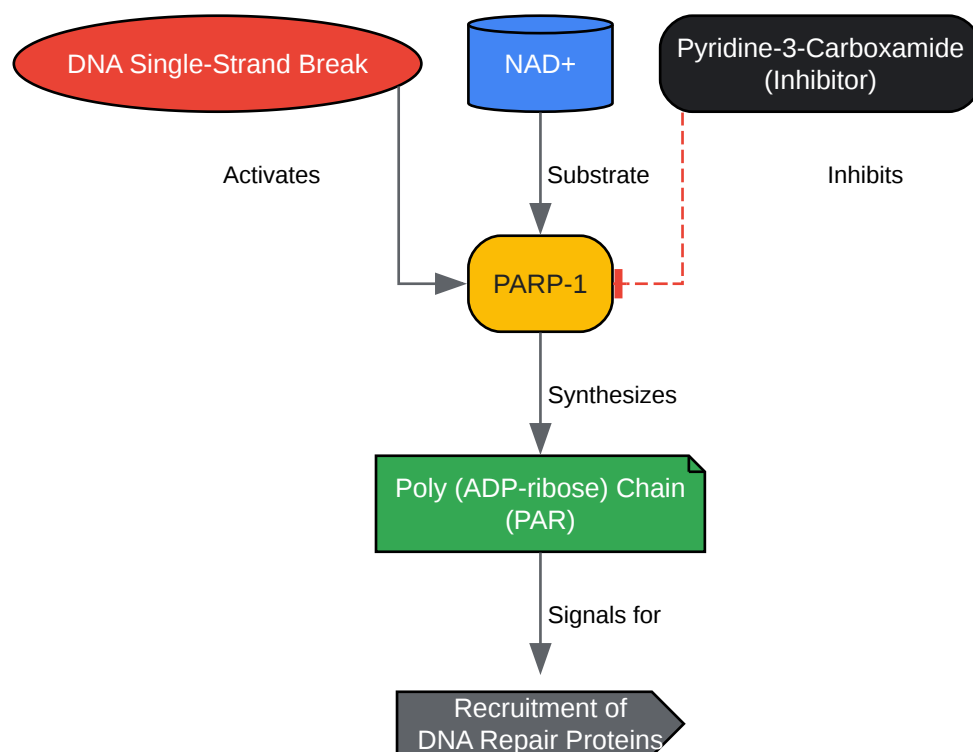


[Click to download full resolution via product page](#)

Caption: The NAD⁺ Salvage Pathway.

PARP Inhibition and DNA Repair

Pyridine-3-carboxamide also functions as an inhibitor of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes involved in DNA repair and programmed cell death.[3][9] In the presence of DNA damage, PARP is activated and consumes NAD⁺ to synthesize poly (ADP-ribose) chains, which signal and recruit other DNA repair proteins.[9] By inhibiting PARP, **pyridine-3-carboxamide** can modulate these processes.



[Click to download full resolution via product page](#)

Caption: PARP-1 activity in DNA repair and its inhibition.

Experimental Protocols

Accurate measurement of **pyridine-3-carboxamide**'s effects is crucial for research and development. Below are outlines of common experimental protocols.

Measurement of Intracellular NAD⁺ Levels

Several methods exist for quantifying NAD⁺ levels, including enzymatic cycling assays, HPLC, and LC-MS/MS, with the latter being considered the gold standard for its specificity and sensitivity.^[10]

Protocol: Colorimetric Enzymatic Cycling Assay

This protocol provides a general outline for a commercially available colorimetric assay kit.

- Sample Preparation:

- Culture cells to the desired confluency.
- Treat cells with the compound of interest (e.g., **pyridine-3-carboxamide**) at various concentrations and time points. Include a vehicle control.
- After treatment, wash cells with cold PBS.
- Lyse the cells using the provided extraction buffer.
- To measure total NAD⁺/NADH, proceed with the lysate. To measure NAD⁺ and NADH separately, perform acid/base extraction as per the kit's instructions. For NAD⁺ extraction, treat the lysate with HCl and heat to degrade NADH.[11] Neutralize the sample afterward.
[11]
- Assay Procedure:
 - Prepare NAD⁺ standards by serial dilution.
 - Add 50 µL of each standard and unknown sample to a 96-well microtiter plate in duplicate or triplicate.[11]
 - Add 50 µL of the NAD Cycling Reagent to each well.[6][11]
 - Incubate the plate at room temperature for 1-4 hours, protected from light.[6][11]
- Data Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.[6]
 - Generate a standard curve by plotting the absorbance values of the NAD⁺ standards against their concentrations.
 - Determine the NAD⁺ concentration in the samples from the standard curve.
 - Normalize the NAD⁺ concentration to the protein concentration of the cell lysate or the initial cell number.[6]

PARP Activity Assay

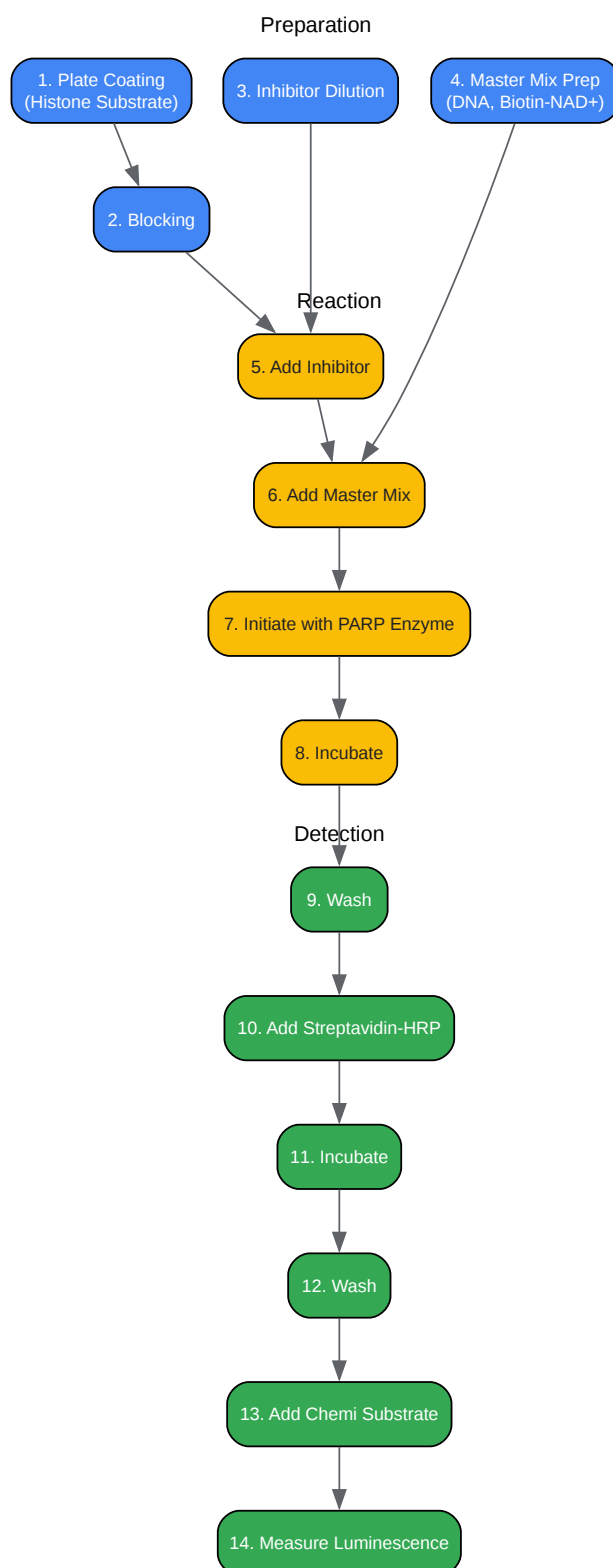
PARP activity can be measured using various methods, including those that detect the consumption of NAD⁺ or the production of poly (ADP-ribose) (PAR).

Protocol: Chemiluminescent PARP Assay

This protocol is based on the principle of measuring the incorporation of biotinylated NAD⁺ into histone proteins.[\[12\]](#)

- Plate Preparation:
 - Coat a 96-well plate with histone proteins and incubate.
 - Wash the plate and block the wells with a blocking buffer.[\[13\]](#)
- Inhibitor and Reagent Preparation:
 - Prepare serial dilutions of the test inhibitor (e.g., **pyridine-3-carboxamide**) and a known positive control inhibitor.[\[12\]](#)
 - Prepare a master mix containing PARP buffer, activated DNA, and biotinylated NAD⁺.[\[13\]](#)
- Enzymatic Reaction:
 - Add the inhibitor dilutions to the designated wells.
 - Add the master mix to all wells except the "Blank".
 - Initiate the reaction by adding the PARP enzyme to the "Positive Control" and "Test Inhibitor" wells.[\[13\]](#)
 - Incubate the plate for 1 hour at room temperature.[\[12\]](#)
- Detection:
 - Wash the plate to remove unbound reagents.
 - Add Streptavidin-HRP conjugate, which binds to the biotinylated histones, and incubate.[\[12\]](#)[\[13\]](#)

- Wash the plate again.
- Add a chemiluminescent HRP substrate.[\[12\]](#)
- Immediately measure the luminescence using a microplate reader.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro PARP chemiluminescent assay.

Conclusion

Pyridine-3-carboxamide is a multifaceted molecule with fundamental roles in cellular bioenergetics and genome stability. Its well-characterized physicochemical properties and biological functions make it a subject of continuous interest in nutrition, dermatology, and drug development.^{[14][15]} The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its mechanisms of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nicotinamide | C₆H₆N₂O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. karger.com [karger.com]
- 4. pyridine-3-carboxamide [stenutz.eu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. aboutnad.com [aboutnad.com]
- 8. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP assay [assay-protocol.com]
- 10. goldmanlaboratories.com [goldmanlaboratories.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. consensus.app [consensus.app]
- 15. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Pyridine-3-Carboxamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143946#pyridine-3-carboxamide-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com